Pyridostatin Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

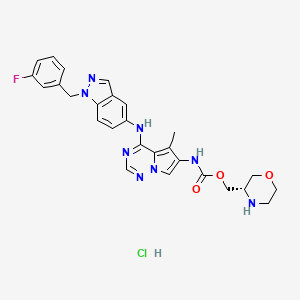

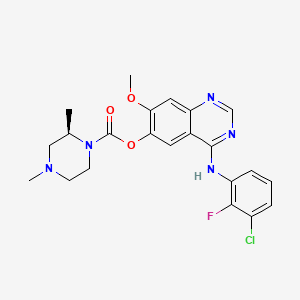

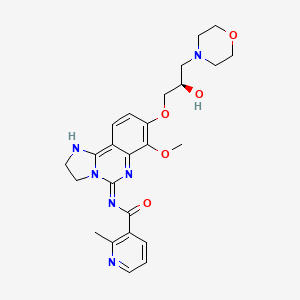

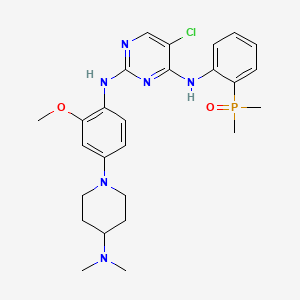

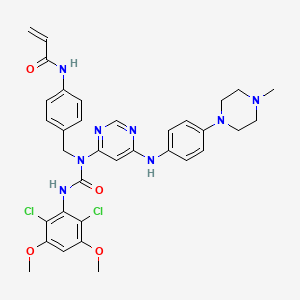

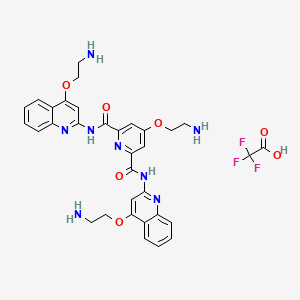

Pyridostatin Trifluoroacetate is a G-quadruplex ligand . It induces conformation changes in telomere-G-quadruplex complexes and stimulates double-stranded DNA breakage . It also alters telomere function and displays antiviral and anticancer activities .

Molecular Structure Analysis

The molecular formula of Pyridostatin Trifluoroacetate is C31H32N8O5 · xC2HF3O2 . It has a molecular weight of 596.64 (free base basis) .Physical And Chemical Properties Analysis

Pyridostatin Trifluoroacetate is a powder that is white to beige in color . It is soluble in water at 15 mg/mL . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

G-Quadruplex Stabilization

Pyridostatin Trifluoroacetate is known for its ability to stabilize G-quadruplexes (G4), which are four-stranded DNA structures found in regions like telomeres and gene promoters . By stabilizing these structures, it can interfere with the binding of telomere-associated proteins, leading to telomerase dysfunction. This has profound implications for cancer research, as telomerase activity is a hallmark of cancer cells.

Oncogene Targeting

Research has shown that Pyridostatin can target the proto-oncogene Src, which plays a role in cell proliferation and survival . By reducing the abundance of Src protein and its associated motility in breast cancer cells, Pyridostatin offers a potential pathway for therapeutic intervention.

DNA Damage Induction

Pyridostatin induces DNA damage, which can result in cell cycle arrest at specific concentrations (Kd = 490 nM) . This property is particularly useful in cancer research, where inducing DNA damage in cancer cells can lead to apoptosis or senescence, thereby inhibiting tumor growth.

Synthetic Organic Chemistry

While not directly related to Pyridostatin, its structural analog, Phenyliodine bis(trifluoroacetate) (PIFA), has been extensively used in synthetic organic chemistry . PIFA’s applications as a ‘green’ reagent suggest that Pyridostatin could potentially be explored for similar uses due to its related chemical structure.

Cell Cycle Analysis

The ability of Pyridostatin to induce cell cycle arrest makes it a valuable tool for studying the cell cycle’s regulatory mechanisms . Researchers can use it to dissect the checkpoints and transitions between different cell cycle phases.

Molecular Biology Research

Pyridostatin’s interaction with DNA structures makes it a useful tool in molecular biology for studying DNA-protein interactions, DNA replication, and the mechanisms of genetic regulation .

Wirkmechanismus

Target of Action

Pyridostatin Trifluoroacetate primarily targets G-quadruplexes (G4), a secondary structure of DNA that usually exists at the end of the chromosome or the telomeres . It also targets a series of proto-oncogenes including c-kit, K-ras, and Bcl-2 . These targets play a crucial role in DNA replication and transcription, and their stabilization can lead to DNA damage and cell-cycle arrest .

Mode of Action

Pyridostatin Trifluoroacetate acts as a G-quadruplex stabilizer . It interacts with its targets and induces conformation changes in telomere-G-quadruplex complexes . This interaction leads to the stabilization of G-quadruplexes, which in turn retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .

Biochemical Pathways

The stabilization of G-quadruplexes by Pyridostatin Trifluoroacetate affects several biochemical pathways. It targets the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest . This results in the retardation of the growth of human cancer cells .

Pharmacokinetics

Its solubility in water is reported to be 15 mg/ml , which could influence its absorption and distribution in the body.

Result of Action

The action of Pyridostatin Trifluoroacetate results in DNA damage and cell-cycle arrest . It has been shown to reduce Src protein abundance and Src-dependent motility in human breast cancer cells . Moreover, it retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .

Action Environment

It’s known that the compound is light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.

Eigenschaften

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFYRKZWSPFGQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33F3N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)

![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)